3-(Hydroxymethyl)picolinic acid

Vue d'ensemble

Description

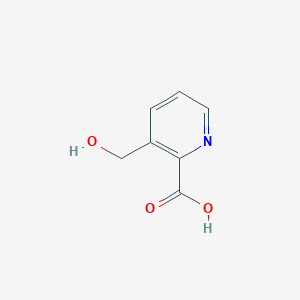

3-(Hydroxymethyl)picolinic acid is an organic compound with the molecular formula C7H7NO3. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a hydroxymethyl group attached to the third position of the pyridine ring. It has a molecular weight of 153.14 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)picolinic acid typically involves the hydroxymethylation of picolinic acid. One common method is the reaction of picolinic acid with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Hydroxymethyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group.

Reduction: The hydroxymethyl group can be reduced to a methyl group.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: 3-(Carboxymethyl)picolinic acid.

Reduction: 3-Methylpicolinic acid.

Substitution: Various substituted picolinic acid derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-(Hydroxymethyl)picolinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential role in biological systems, particularly in metal ion chelation.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a chelating agent for metal ions in the treatment of metal poisoning.

Mécanisme D'action

The mechanism of action of 3-(Hydroxymethyl)picolinic acid involves its ability to chelate metal ions. The hydroxymethyl group and the carboxylic acid group can coordinate with metal ions, forming stable complexes. This chelation can disrupt metal ion homeostasis in biological systems, leading to various physiological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Picolinic acid: The parent compound, which lacks the hydroxymethyl group.

Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.

Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.

Uniqueness

3-(Hydroxymethyl)picolinic acid is unique due to the presence of the hydroxymethyl group, which enhances its ability to form stable metal ion complexes compared to picolinic acid. This makes it particularly useful in applications requiring strong metal ion chelation .

Activité Biologique

3-(Hydroxymethyl)picolinic acid (3-HMPA) is a derivative of picolinic acid, which has garnered attention due to its potential biological activities. This article explores the biological activity of 3-HMPA, focusing on its mechanisms of action, physiological effects, and research findings.

3-HMPA is characterized by the presence of a hydroxymethyl group at the 3-position of the pyridine ring. Its molecular formula is , and it is soluble in water and organic solvents, making it suitable for various biological applications. The compound's unique structure influences its reactivity and interactions with biological systems.

The biological activity of 3-HMPA can be attributed to several mechanisms:

- Metal Ion Chelation : Similar to other picolinic acid derivatives, 3-HMPA may exhibit chelating properties that can influence metal ion availability in biological systems. This action can affect enzyme activity and cellular signaling pathways.

- Neuroprotective Effects : Picolinic acid has been reported to have neuroprotective properties, suggesting that 3-HMPA may also contribute to neuronal health by modulating oxidative stress and inflammation.

- Immunomodulatory Activity : Research indicates that picolinic acid derivatives can enhance immune responses, potentially through the activation of macrophages and modulation of cytokine production.

Neuroprotective Effects

Research has shown that picolinic acid and its derivatives can have neuroprotective effects. For instance, studies indicate that these compounds may protect against neurodegenerative diseases by reducing oxidative stress and promoting neuronal survival. In vitro studies demonstrated that concentrations as low as 1 mM could enhance neuronal viability under oxidative stress conditions .

Antimicrobial Activity

3-HMPA has been investigated for its antimicrobial properties. In vitro studies revealed that it exhibits activity against various bacterial strains, potentially through its ability to chelate essential metal ions required for bacterial growth. The effective concentration range observed in studies was between 2.5 mM to 40 mM .

Research Findings

Several studies have explored the biological effects of picolinic acid derivatives, including 3-HMPA:

- In Vitro Studies : Experiments demonstrated that at concentrations ranging from 1 mM to 4 mM, 3-HMPA could enhance macrophage functions, leading to increased production of nitric oxide and pro-inflammatory cytokines .

- In Vivo Studies : Animal models treated with high doses of picolinic acid derivatives showed increased survival rates when combined with immune-stimulating agents . However, the relevance of these findings to physiological concentrations remains a topic for further investigation.

Data Table: Biological Activities of Picolinic Acid Derivatives

| Biological Activity | Effective Concentration | Reference |

|---|---|---|

| Neuroprotection | 1–4 mM | |

| Antimicrobial | 2.5–40 mM | |

| Antiviral | 1–4 mM | |

| Macrophage Activation | 1–4 mM |

Case Studies

- Neurodegenerative Disease Models : In models of Alzheimer's disease, treatment with picolinic acid derivatives resulted in reduced amyloid plaque formation and improved cognitive function in mice .

- Bacterial Infections : A study on Mycobacterium avium complex showed that treatment with picolinic acid enhanced the efficacy of antibiotics such as clarithromycin, suggesting a synergistic effect in bacterial clearance .

Propriétés

IUPAC Name |

3-(hydroxymethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-4-5-2-1-3-8-6(5)7(10)11/h1-3,9H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBJYRPOZXOUIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.